molecular formula C8H8INO3 B1383091 2-Amino-5-iodo-4-methoxybenzoic acid CAS No. 1335203-40-1

2-Amino-5-iodo-4-methoxybenzoic acid

Cat. No. B1383091
M. Wt: 293.06 g/mol
InChI Key: BONNGMLFIVTCKG-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-4-methoxybenzoic acid (AIBA) is a chemical compound that has been widely studied due to its unique properties and potential applications in both scientific research and industrial settings. AIBA is a versatile compound that is used in a variety of fields, including chemistry, biochemistry, and pharmaceuticals. AIBA has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

  • 2-Iodoxybenzoic Acid (IBX)

    • Scientific Field : Organic Chemistry
    • Application Summary : IBX is used for the oxidation of alcohols to carbonyl compounds at room temperature . It is also used for the oxidation of amino alcohols to amino carbonyl compounds .
    • Methods of Application : IBX is insoluble in almost all solvents, except DMSO . The oxidation is performed at 70°C in water .
    • Results or Outcomes : IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond. Allylic and benzylic positions are also susceptible to oxidation by IBX .
  • 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1)

    • Scientific Field : Material Science
    • Application Summary : This compound has been synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST) for the first time in the literature .
    • Methods of Application : The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis and it belongs to the monoclinic crystal system .
    • Results or Outcomes : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm . The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
  • 2-Methoxybenzoic acid

    • Scientific Field : Plant Biology
    • Application Summary : 2-Methoxybenzoic acid is used as an internal standard of salicylic acid and its putative biosynthetic precursors in cucumber leaves . Another known use is in the synthesis of Benextramine .
    • Methods of Application : The details of the methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • 2-Amino-5-methoxybenzoic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : 2-Amino-5-methoxybenzoic acid is a general reagent used in the synthesis of substituted isoquinolinonaphthyridines, quinazolinones, imidazobenzodiazepines, pyridoquinazolones and polycyclic hexahydrobenzo [ c ]acridines .
    • Methods of Application : The details of the methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • 4-amino-5-iodo-2-methoxybenzoic acid

    • Scientific Field : Organic Chemistry
    • Application Summary : The specific applications of 4-amino-5-iodo-2-methoxybenzoic acid are not specified in the source .
    • Methods of Application : The details of the methods of application are not specified in the source .
    • Results or Outcomes : The outcomes of these applications are not specified in the source .
  • 2-Iodoxybenzoic Acid (IBX)

    • Scientific Field : Organic Chemistry
    • Application Summary : A major application of 2-Iodoxybenzoic acid (IBX) is the oxidation of alcohols to carbonyl compounds, at room temperature . IBX is insoluble in almost all solvents, except DMSO . IBX tolerates amine functionality, and is therefore used for the oxidation of amino alcohols to amino carbonyl compounds . IBX oxidizes 1,2-glycols without the cleavage of the glycol carbon-carbon bond. Allylic and benzylic positions are also susceptible to oxidation by IBX .
    • Methods of Application : The oxidation is performed at 70°C in water .
    • Results or Outcomes : Synthesis of \uF061,\uF062-unsaturated carbonyl compounds from carbonyl compounds can be accomplished by using IBX as oxidant . Silyl enol ethers undergo oxidation upon exposure to IBX and 4-methoxypyridine N-oxide .

properties

IUPAC Name

2-amino-5-iodo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONNGMLFIVTCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-iodo-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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